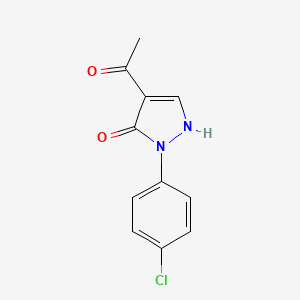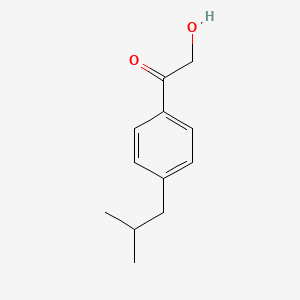
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is a synthetic organic compound with a complex structure. It features an indole core, which is a common motif in many natural products and pharmaceuticals. The compound is characterized by the presence of a methyl ester group at the 5-position of the indole ring and a 3,3-dimethylbutanoyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common route involves the acylation of an indole derivative with 3,3-dimethylbutanoyl chloride under basic conditions, followed by esterification with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pantothenic acid:
1-(2-Benzyl-3,3-dimethylbutanoyl)imidazoles: These compounds share the 3,3-dimethylbutanoyl group and have been studied for their fungicidal activity.
Uniqueness
Methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate is unique due to its indole core, which is not present in the similar compounds listed above. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C16H19NO3 |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
methyl 3-(3,3-dimethylbutanoyl)-1H-indole-5-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)8-14(18)12-9-17-13-6-5-10(7-11(12)13)15(19)20-4/h5-7,9,17H,8H2,1-4H3 |
Clé InChI |
NRNQTHOFHIGKIJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-dichloro-1H-benzo[d][1,2,3]triazole](/img/structure/B11721615.png)


![methyl (1S,3S,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B11721631.png)






![2-[(2,3-Difluorobenzyl)thio]nicotinic Acid](/img/structure/B11721671.png)

